4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound with the molecular formula C9H12N2O4 and a molecular weight of 212.2 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a methoxycarbonyl group and a butanoic acid chain. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.
Attachment of the Butanoic Acid Chain: The butanoic acid chain can be attached through a nucleophilic substitution reaction involving a suitable halide precursor and the pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxycarbonyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar in having a methoxycarbonyl group but differs in the presence of a boronic acid group instead of a pyrazole ring.
1H-Pyrazole-1-butanoic acid: Similar in having a pyrazole ring and butanoic acid chain but lacks the methoxycarbonyl group.
Uniqueness
4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the pyrazole ring and the methoxycarbonyl group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-(4-methoxycarbonylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-15-9(14)7-5-10-11(6-7)4-2-3-8(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVOLPZYYYSHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.